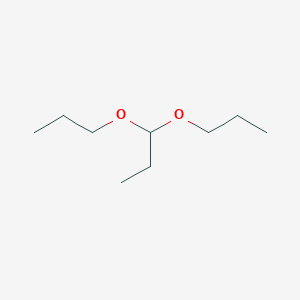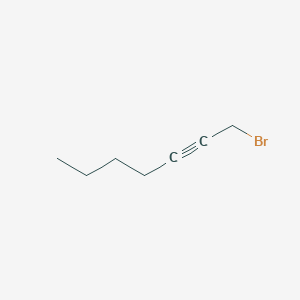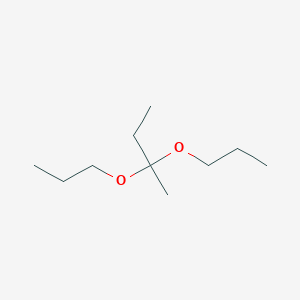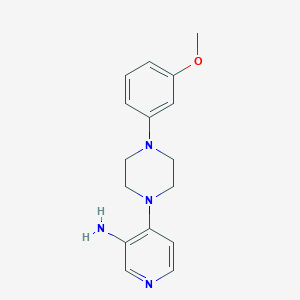
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. Piperazine has been found to have a wide range of applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is not fully understood. However, it has been found to interact with various cellular targets such as DNA, RNA, and enzymes. It has also been found to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
The advantages of using Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- in lab experiments include its wide range of applications, its availability, and its relatively low cost. However, its limitations include its potential toxicity and the need for caution when handling it.
Future Directions
There are several future directions for research on Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-. These include the development of new synthetic methods for its preparation, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with cellular targets. In addition, further research is needed to determine its potential toxicity and to develop safe handling procedures for it.
Conclusion:
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is a chemical compound that has been widely used in scientific research due to its wide range of applications. It has been found to have antibacterial, antifungal, antiviral, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. Further research is needed to fully understand its mechanism of action, its potential toxicity, and its interactions with cellular targets.
Synthesis Methods
The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- can be achieved through several methods. One of the most common methods involves the reaction of 3-amino-4-pyridinecarboxylic acid with 3-methoxybenzaldehyde in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization.
Scientific Research Applications
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- has been extensively used in scientific research due to its wide range of applications. It has been found to have antibacterial, antifungal, antiviral, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.
properties
CAS RN |
16122-19-3 |
|---|---|
Product Name |
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- |
Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-14-4-2-3-13(11-14)19-7-9-20(10-8-19)16-5-6-18-12-15(16)17/h2-6,11-12H,7-10,17H2,1H3 |
InChI Key |
KVHBGIVUZMOJRT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
Other CAS RN |
16122-19-3 |
synonyms |
4-[4-(3-Methoxyphenyl)-1-piperazinyl]-3-pyridinamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



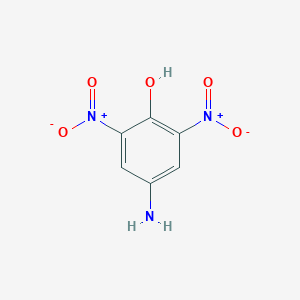
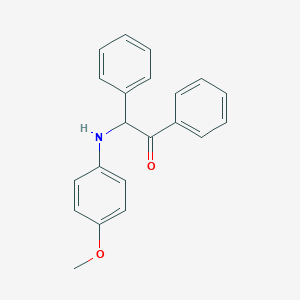
![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
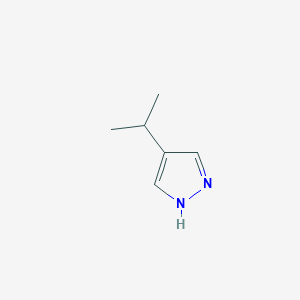
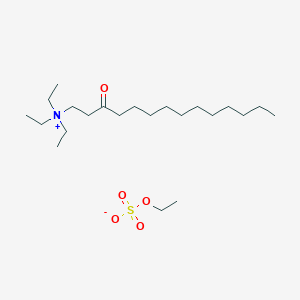
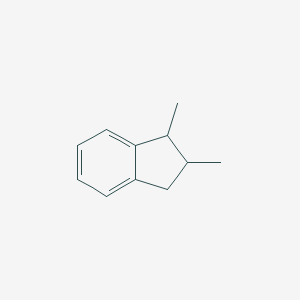
![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)
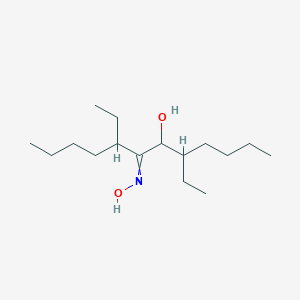
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)

